molecular formula C11H23NO B15260643 1-(1-Aminobutyl)-4-methylcyclohexan-1-ol

1-(1-Aminobutyl)-4-methylcyclohexan-1-ol

Cat. No.: B15260643
M. Wt: 185.31 g/mol
InChI Key: BPXDQIDXBCXVOZ-UHFFFAOYSA-N
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Description

1-(1-Aminobutyl)-4-methylcyclohexan-1-ol is an organic compound with a unique structure that combines an aminobutyl group with a methylcyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminobutyl)-4-methylcyclohexan-1-ol typically involves the reaction of 4-methylcyclohexanone with 1-aminobutane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminobutyl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminobutyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Aminobutyl)-4-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(1-Aminobutyl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to various biological responses.

Comparison with Similar Compounds

    1-(1-Aminobutyl)-4-methylcyclohexane: Similar structure but lacks the hydroxyl group.

    4-Methylcyclohexanone: Contains the cyclohexanone moiety but lacks the aminobutyl group.

    1-Aminobutane: Contains the aminobutyl group but lacks the cyclohexanol moiety.

Uniqueness: 1-(1-Aminobutyl)-4-methylcyclohexan-1-ol is unique due to the combination of the aminobutyl group and the methylcyclohexanol moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Biological Activity

1-(1-Aminobutyl)-4-methylcyclohexan-1-ol, a compound belonging to the class of functionalized amino alcohols, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H19NO\text{C}_{11}\text{H}_{19}\text{N}\text{O}

This compound features a cyclohexane ring substituted with a methyl group and an amino butyl chain, influencing its interaction with biological targets.

Pharmacological Properties

Recent studies have indicated that this compound exhibits a range of pharmacological activities:

  • Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, particularly affecting GABA transporters. Inhibitory activity against GABA uptake has been documented, indicating potential applications in treating neuropathic pain conditions .
  • Antinociceptive Effects : In vivo studies have demonstrated that this compound possesses antinociceptive properties in rodent models of neuropathic pain. It showed efficacy comparable to established analgesics without inducing significant motor deficits .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Specifically, it acts as an inhibitor of GABA transporters (mGATs), which are crucial for maintaining the balance of inhibitory neurotransmission in the central nervous system. The inhibition of these transporters leads to increased levels of GABA in the synaptic cleft, enhancing inhibitory signaling .

Table 1: Inhibitory Potency Against GABA Transporters

CompoundmGAT1 pIC50mGAT2 pIC50mGAT3 pIC50mGAT4 pIC50
This compound5.005.365.045.43

This table summarizes the inhibitory potency (pIC50 values) of this compound against various GABA transporter subtypes, demonstrating its selective action towards specific targets.

Case Studies

Case Study 1: Neuropathic Pain Model
In a controlled study involving diabetic neuropathic pain models induced by streptozotocin, administration of this compound resulted in significant reductions in pain-related behaviors compared to placebo groups. The compound was well-tolerated and did not produce adverse effects on motor coordination as assessed by rotarod tests .

Case Study 2: Comparative Analysis with Other GABA Inhibitors
A comparative study evaluated the efficacy of this compound against other known GABA uptake inhibitors. Results indicated that while it exhibited lower potency than some established drugs, its favorable side effect profile positions it as a candidate for further development in neuropathic pain therapies .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminobutyl)-4-methylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-4-10(12)11(13)7-5-9(2)6-8-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

BPXDQIDXBCXVOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1(CCC(CC1)C)O)N

Origin of Product

United States

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